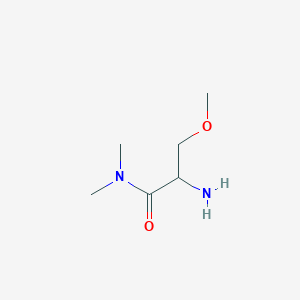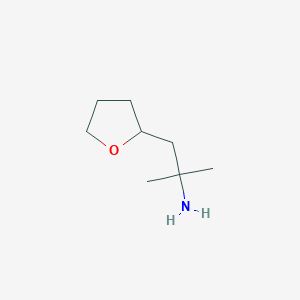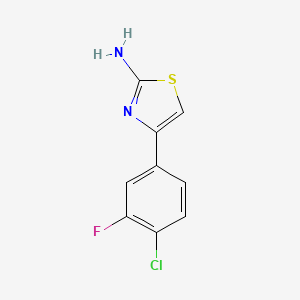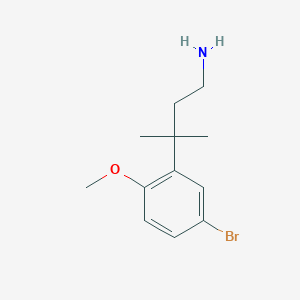
(7-ethyl-1H-indol-3-yl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(7-ethyl-1H-indol-3-yl)methanamine” is a chemical compound with the following structural formula:
C9H10N2
It belongs to the class of indole derivatives and contains an ethyl group attached to the indole nitrogen. The compound is also known as “1-(7-ethyl-1H-indol-3-yl)ethanamine” or "1H-indole-3-ethanamine, N-methyl-" .Méthodes De Préparation
Synthetic Routes:: The synthetic preparation of “(7-ethyl-1H-indol-3-yl)methanamine” involves several steps. One common approach is the reduction of 7-ethylindole using reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄). The resulting intermediate, 7-ethylindoline, can then be further reacted with formaldehyde to yield the target compound.
Industrial Production:: While industrial-scale production methods may vary, the synthesis typically involves efficient and scalable routes to achieve high yields.
Analyse Des Réactions Chimiques
Reactions:: “(7-ethyl-1H-indol-3-yl)methanamine” can undergo various chemical reactions, including:
Reduction: Reduction of the indole ring using reducing agents.
Substitution: Substitution reactions at the indole nitrogen or other positions.
Condensation: Formation of imines or Schiff bases.
Reduction: LiAlH₄, NaBH₄, or catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, or other electrophiles.
Condensation: Formaldehyde or aldehydes/ketones.
Major Products:: The major products depend on the specific reaction conditions. Reduction leads to the formation of 7-ethylindoline, while substitution can yield various derivatives.
Applications De Recherche Scientifique
Chemistry::
- Used as a building block in the synthesis of other indole-based compounds.
- Investigated for its role in heterocyclic chemistry.
- Potential pharmacological applications due to its indole scaffold.
- May interact with serotonin receptors or other neurotransmitter systems.
- Used in the synthesis of pharmaceuticals, agrochemicals, and dyes.
Mécanisme D'action
The exact mechanism of action for “(7-ethyl-1H-indol-3-yl)methanamine” remains an area of ongoing research. It likely involves interactions with specific molecular targets, such as receptors or enzymes, leading to biological effects.
Comparaison Avec Des Composés Similaires
While there are related indole derivatives, the unique feature of this compound lies in its ethyl substitution at the 7-position. Similar compounds include N-methylindole and other indole-based amines.
Propriétés
Numéro CAS |
887581-02-4 |
|---|---|
Formule moléculaire |
C11H14N2 |
Poids moléculaire |
174.24 g/mol |
Nom IUPAC |
(7-ethyl-1H-indol-3-yl)methanamine |
InChI |
InChI=1S/C11H14N2/c1-2-8-4-3-5-10-9(6-12)7-13-11(8)10/h3-5,7,13H,2,6,12H2,1H3 |
Clé InChI |
DSMRHIBRAKCNEK-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C2C(=CC=C1)C(=CN2)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















